Bienvenue dans la boutique en ligne BenchChem!

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

HDAC Inhibition IC50 SAR

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- (CAS 191228-04-3), also known as A-161906, is a small-molecule biaryl hydroxamate that functions as a potent histone deacetylase (HDAC) inhibitor. Initially identified through a phenotypic screen for TGF-beta mimetics, its primary mechanism of action is the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and subsequent alterations in gene expression [REFS-1, REFS-2].

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 191228-04-3
Cat. No. B069514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-
CAS191228-04-3
Synonyms7-(4-(4-cyanophenyl)phenoxy)heptanohydroxamic acid
A 161906
A-161906
A161906
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO
InChIInChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23)
InChIKeyDWIYBCKFYUQVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- (A-161906): A Biaryl Hydroxamate HDAC Inhibitor


Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- (CAS 191228-04-3), also known as A-161906, is a small-molecule biaryl hydroxamate that functions as a potent histone deacetylase (HDAC) inhibitor [1]. Initially identified through a phenotypic screen for TGF-beta mimetics, its primary mechanism of action is the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and subsequent alterations in gene expression [REFS-1, REFS-2]. This compound is a key research tool for probing the intersection of chromatin biology and TGF-beta signaling pathways [1].

Why Direct Substitution is Not Advisable for A-161906 in HDAC Research


In-class substitution among biaryl hydroxamate HDAC inhibitors is precluded by profound structure-activity relationship (SAR) sensitivity. Even minor modifications to the biphenyl cap group dramatically alter potency and cellular efficacy [1]. The 4'-cyano substituent in A-161906 is critical for its unique TGF-beta mimetic activity, which is not a class-wide property of all HDAC inhibitors. Replacing it with a simple phenyl ring, as in 7-Biphenyl-4-yl-heptanoic acid hydroxyamide, results in a distinct pharmacological profile, underscoring the need for A-161906 as a specific probe of HDAC-dependent TGF-beta signaling [REFS-1, REFS-2].

Quantitative Differentiation Evidence for A-161906 (191228-04-3) Against Its Closest Analogs


Biochemical HDAC Inhibition Potency: A-161906 vs. Unsubstituted Analog

A-161906 is a highly potent HDAC inhibitor with an IC50 of 9 nM, as measured against a nuclear extract preparation containing Class I HDACs [1]. The presence of the 4'-cyano group on its biphenyl system is a critical structural determinant for this activity. In contrast, the directly comparable analog 7-Biphenyl-4-yl-heptanoic acid hydroxyamide, which lacks this cyano substituent, exhibits significantly reduced potency in related HDAC inhibition assays, as described in the structure-activity relationship studies of the biaryl hydroxamate series [REFS-1, REFS-2].

HDAC Inhibition IC50 SAR

Cellular Antiproliferative Activity Across Cancer Histotypes

A-161906 demonstrates potent, concentration-dependent inhibition of tumor cell proliferation across a panel of human carcinoma lines, a functional profile that differentiates it from analogs like 7-Biphenyl-4-yl-heptanoic acid hydroxyamide, which have shown less consistent cellular activity [REFS-1, REFS-2]. The antiproliferative IC50 values for A-161906 are 1.2 µM (HCT-116 colon), 2.3 µM (A375 melanoma), and 1.8 µM (MCF-7 breast carcinoma) [1].

Cancer Cell Lines Antiproliferative IC50

TGF-Beta Pathway-Specific Functional Selectivity: A Unique Phenotype

A-161906 is a high-efficacy TGF-beta mimetic in a cell-based luciferase reporter assay, a property not shared by the general HDAC inhibitor SAHA or simpler biaryl hydroxamates [1]. It achieved complete TGF-beta agonist activity with an EC50 of 300% of the maximal TGF-beta response at 3 µM, while a direct analog with a five-methylene linker showed antagonistic properties [1].

TGF-beta Mimetic EC50 Reporter Gene Assay

Molecular Structure and Physicochemical Differentiation

The molecular structure of A-161906 (C20H22N2O3, MW 338.4 g/mol) is distinguished from the des-cyano analog 7-Biphenyl-4-yl-heptanoic acid hydroxyamide (C19H23NO2, MW 297.39 g/mol) by the presence of the 4'-cyano substituent [REFS-1, REFS-2]. This group adds polar surface area, increases the molecular weight by ~41 Da, and alters electronic properties, contributing to its unique binding mode and higher potency.

Molecular Formula MW Lipophilicity

High-Value Application Scenarios for A-161906 (191228-04-3) Based on Proven Differentiation


Probing HDAC-Dependent TGF-β Signaling in Fibrosis and Oncology Research

A-161906's unique TGF-beta mimetic activity, combined with its potent HDAC inhibition (IC50 9 nM), makes it an ideal chemical probe for dissecting the role of chromatin remodeling in TGF-beta-mediated growth arrest and extracellular matrix regulation. It should be prioritized over general HDAC inhibitors like SAHA in models of hepatic, renal, or pulmonary fibrosis where TGF-beta signaling is paramount [1].

SAR Studies of Biaryl Hydroxamates as HDAC Inhibitor Lead Compounds

As the prototypical, highly potent member of the biaryl hydroxamate class, A-161906 serves as an essential positive control and scaffold for medicinal chemistry. Its well-characterized SAR, where the 4'-cyano group is critical for activity [REFS-1, REFS-2], makes it a necessary comparator when synthesizing and evaluating new generation HDAC inhibitors with modified cap groups.

Functional Assay Development for TGF-β/HDAC Pathway Agonists

The compound's ability to act as a full TGF-beta agonist in the PAI-1/luciferase reporter assay (300% response at 3 µM) [1] makes it a key reference standard for developing and validating high-throughput screening assays aimed at identifying novel pathway-specific HDAC inhibitors that duplicate this unique pharmacological profile.

Investigating Mechanism of Action Downstream of TGF-β Receptors

A-161906's demonstrated ability to induce growth arrest in cells with mutations in TGF-β receptors I and II [1] confirms its action is distal to the receptor. This makes it a critical tool for studying HDAC-dependent, receptor-independent TGF-β signaling, a research scenario where receptor-targeting biologics or neutralizing antibodies are ineffective.

Quote Request

Request a Quote for Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.